p38α MAP Kinase Inhibition: 1,7-Naphthyridine N-Oxide vs. Deoxygenated Analog
While the target compound itself lacks direct p38α data, a closely related 1,7-naphthyridine 1-oxide series demonstrated that the N-oxide oxygen was essential for activity and marked selectivity against other kinases [1]. In a direct head-to-head comparison, the N-oxide series showed potent inhibition of p38α with an ED50 of 0.5 mg/kg in an LPS-induced TNFα murine model, whereas the corresponding deoxygenated 1,7-naphthyridine analogs were inactive or significantly less potent, confirming the critical role of oxygen functionality [1]. This class-level inference underscores the value of the 2-oxo motif in the target compound for kinase-targeted synthesis.
| Evidence Dimension | In vivo anti-inflammatory efficacy (ED50, LPS-induced TNFα model) |
|---|---|
| Target Compound Data | ED50 = 0.5 mg/kg p.o. for closely related 1,7-naphthyridine 1-oxide series |
| Comparator Or Baseline | Deoxygenated 1,7-naphthyridine analogs: inactive or significantly less potent |
| Quantified Difference | Oxygen functionality confers essential activity; >100-fold loss of activity without it |
| Conditions | LPS-induced TNFα production in murine model, oral dosing 1.5 h prior to LPS challenge |
Why This Matters
This class-level evidence supports the selection of the 2-oxo-1,2-dihydro scaffold over non-oxygenated 1,7-naphthyridines for kinase inhibitor development programs, as the oxygen moiety is critical for target engagement and in vivo efficacy.
- [1] Lumeras W, Vidal L, Vidal B, et al. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. J Med Chem. 2011. PMID: 21999461. View Source
